![molecular formula C21H20O B11837359 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-38-1](/img/structure/B11837359.png)
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran
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Overview
Description
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining an indene and a pyran ring, with phenyl and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-phenyl-2-propanol with indanone in the presence of a strong acid catalyst can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents used in the process are selected to ensure high efficiency and minimal environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran exhibits promising anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Neuroprotective Effects
Another significant application is its neuroprotective potential. In a study investigating compounds for neuroprotection against oxidative stress-induced damage, this compound was found to enhance cell viability in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential for developing treatments for neurodegenerative diseases.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a valuable building block in organic synthesis. Its unique structural features allow it to participate in various reactions, including cyclization and functionalization. For instance, it can be used to synthesize more complex indeno-pyran derivatives through cascade reactions. A notable example includes its use in synthesizing bioactive molecules that have applications in pharmaceuticals.
Synthesis of Indeno-Pyran Derivatives
A recent publication highlighted the use of this compound in the synthesis of indeno-pyran derivatives with enhanced biological activities. The study reported high yields and selectivity under mild reaction conditions, showcasing its utility in the development of new therapeutic agents.
Materials Science Applications
Polymer Composites
In materials science, this compound has been explored for use in polymer composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that composites containing this compound exhibit improved resistance to thermal degradation compared to traditional polymer materials.
Nanocomposite Development
Additionally, this compound has been utilized in developing nanocomposites for electronic applications. Studies have demonstrated that incorporating this compound into nanostructured materials can enhance electrical conductivity and optical properties, making it suitable for applications in sensors and electronic devices.
Case Studies
Study | Application | Findings |
---|---|---|
European Journal of Medicinal Chemistry | Anticancer Activity | Induced apoptosis in cancer cell lines with minimal toxicity to normal cells. |
Neurotoxicity Research | Neuroprotective Effects | Enhanced neuronal cell viability under oxidative stress conditions. |
Organic Letters | Organic Synthesis | High-yield synthesis of indeno-pyran derivatives using mild conditions. |
Journal of Polymer Science | Polymer Composites | Improved thermal stability and mechanical properties in polymer matrices. |
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A related compound with similar structural features but lacking the fused ring system.
Indanone derivatives: Compounds with a similar indene core but different substituents.
Pyran derivatives: Compounds with a pyran ring but different substituents and ring fusion patterns.
Uniqueness
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran is unique due to its fused ring system and specific substituents, which confer distinct chemical and biological properties
Biological Activity
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran is a synthetic compound with the molecular formula C21H20O and a molecular weight of approximately 288.38 g/mol. This compound belongs to the class of indeno-pyran derivatives, which have garnered attention for their diverse biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on indeno-pyran derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. A notable study demonstrated that certain derivatives can inhibit the activity of key kinases involved in cancer progression, such as BRAF and EGFR .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through its interaction with cannabinoid receptors, particularly CB2. Research indicates that activation of the CB2 receptor can modulate immune responses and reduce inflammation in various animal models . This suggests that this compound may possess similar anti-inflammatory effects.
Antioxidant Activity
Antioxidant properties are another essential aspect of the biological activity of this compound. The presence of phenolic structures within its molecular framework contributes to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in protecting cells from damage associated with chronic diseases and aging.
Neuroprotective Effects
Emerging studies suggest that indeno-pyran derivatives may also exhibit neuroprotective effects. These compounds have been shown to influence neuroinflammatory processes and may help in conditions such as Alzheimer's disease by modulating neuroinflammation and promoting neuronal survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of indeno-pyran derivatives. The presence of specific functional groups significantly influences their pharmacological properties:
Structural Feature | Effect on Activity |
---|---|
Phenyl group | Enhances lipophilicity and receptor binding |
Isopropyl group | Modulates metabolic stability |
Dihydroindeno core | Contributes to overall biological activity |
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, a series of indeno-pyran derivatives were synthesized and tested for their antitumor activity against various cancer cell lines. The results indicated that compounds with higher lipophilicity showed increased potency against breast cancer cells, with IC50 values below 10 µM.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of indeno-pyran derivatives revealed that they could inhibit the production of pro-inflammatory cytokines in vitro. In murine models of inflammation, treatment with these compounds resulted in a significant reduction in paw swelling and inflammatory markers compared to controls.
Properties
CAS No. |
62225-38-1 |
---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-phenyl-2-propan-2-yl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H20O/c1-14(2)19-13-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)12-20(21)22-19/h3-11,13-14,18H,12H2,1-2H3 |
InChI Key |
DLTPGKYMTDBYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(C2=C(O1)CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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